molecular formula C5H11ClO2S B2432913 1-Chloro-3-methanesulfonyl-2-methylpropane CAS No. 1343502-27-1

1-Chloro-3-methanesulfonyl-2-methylpropane

Cat. No.: B2432913
CAS No.: 1343502-27-1
M. Wt: 170.65
InChI Key: ZCCSBEINTQALFZ-UHFFFAOYSA-N
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Description

1-Chloro-3-methanesulfonyl-2-methylpropane is an organic compound with the molecular formula C5H11ClO2S. It is a chlorinated sulfone derivative, characterized by the presence of a chloro group, a methanesulfonyl group, and a methyl group attached to a propane backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

1-Chloro-3-methanesulfonyl-2-methylpropane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules such as peptides and proteins through nucleophilic substitution reactions.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

1-Chloro-3-methanesulfonyl-2-methylpropane is a highly flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The compound should be handled under inert gas and protected from moisture . It’s also important to use explosion-proof electrical, ventilating, and lighting equipment when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-methanesulfonyl-2-methylpropane can be synthesized through several methods. One common method involves the reaction of 2-methylpropane-1,3-diol with thionyl chloride to introduce the chloro group, followed by the reaction with methanesulfonyl chloride to introduce the methanesulfonyl group. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a base such as pyridine to neutralize the hydrogen chloride formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-methanesulfonyl-2-methylpropane undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids or sulfonates.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Elimination: Strong bases such as sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran or dimethylformamide.

    Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives such as azides, thiols, or ethers.

    Elimination: Formation of alkenes such as 2-methylpropene.

    Oxidation: Formation of sulfonic acids or sulfonates.

Mechanism of Action

The mechanism of action of 1-chloro-3-methanesulfonyl-2-methylpropane involves its reactivity towards nucleophiles and oxidizing agents. The chloro group acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The methanesulfonyl group can undergo oxidation to form sulfonic acids or sulfonates, which can further participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

1-Chloro-3-methanesulfonyl-2-methylpropane can be compared with other similar compounds such as:

    1-Chloro-2-methylpropane: Lacks the methanesulfonyl group, making it less reactive towards nucleophiles and oxidizing agents.

    3-Chloro-2-methylpropane-1-sulfonic acid: Contains a sulfonic acid group instead of a methanesulfonyl group, leading to different reactivity and applications.

    1-Bromo-3-methanesulfonyl-2-methylpropane: Similar structure but with a bromo group instead of a chloro group, resulting in different reactivity and reaction conditions.

The uniqueness of this compound lies in its combination of a chloro group and a methanesulfonyl group, which provides a versatile platform for various chemical reactions and applications in scientific research and industry.

Properties

IUPAC Name

1-chloro-2-methyl-3-methylsulfonylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO2S/c1-5(3-6)4-9(2,7)8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCSBEINTQALFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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